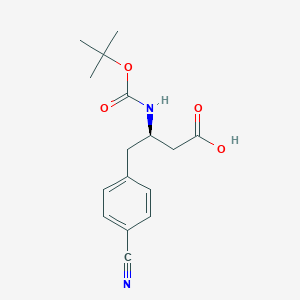

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid is a Boc-protected amino acid derivative featuring a chiral (R)-configured amino group, a 4-cyanophenyl substituent, and a butanoic acid backbone. The tert-butoxycarbonyl (Boc) group protects the amino functionality, enhancing stability during synthetic processes, particularly in peptide synthesis.

Properties

IUPAC Name |

(3R)-4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSGGQWSQPYJTQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801150305 | |

| Record name | (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-86-5 | |

| Record name | (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801150305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-(4-cyanophenyl)butanoic acid.

Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The cyanophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Hydrolysis: Removal of the Boc group yields ®-3-amino-4-(4-cyanophenyl)butanoic acid.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The cyanophenyl group can interact with hydrophobic pockets in the enzyme, while the amine group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

The compound is compared below with analogs differing in aromatic substituents, molecular weight, and applications.

Structural Analogs and Key Differences

Table 1: Comparative Analysis of Structural Analogs

Substituent Effects on Properties

Electron-Withdrawing Groups (EWGs): 4-Cyanophenyl (Target Compound): The cyano group (-CN) is a strong EWG, increasing electrophilicity of the aromatic ring, which may enhance interactions with electron-rich biological targets or facilitate further derivatization . Halogens (I, Br, F): Iodo and bromo substituents () enable cross-coupling reactions, while fluorine () enhances metabolic stability and lipophilicity .

Lipophilicity and Solubility:

- The naphthalen-1-yl analog () exhibits higher lipophilicity (logP ~3.5 estimated) due to its bulky aromatic system, favoring membrane penetration .

- The pyridin-3-yl derivative () shows improved aqueous solubility from the polar pyridine ring, beneficial for in vitro assays .

Applications in Drug Development:

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, commonly referred to by its CAS number 269726-86-5, is a compound that has garnered interest in the pharmaceutical and biochemical research communities due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 304.34 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is often used in organic synthesis to protect amines during reactions. The presence of a cyanophenyl group suggests potential interactions with various biological targets.

The biological activity of (R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid can be attributed to its structural features, particularly the cyanophenyl moiety. This group is known to enhance lipophilicity and may influence the compound's ability to penetrate biological membranes, potentially affecting its pharmacokinetics and bioavailability.

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can act as inhibitors for certain enzymes, including proteases and kinases. The specific mechanism for this compound remains under investigation, but it may involve competitive inhibition due to structural similarity with natural substrates.

- Receptor Modulation : The compound may also interact with various receptors in the central nervous system, given the presence of aromatic groups that can facilitate π-π stacking interactions with receptor sites.

Pharmacological Studies

Recent studies have explored the pharmacological effects of (R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid:

- Antinociceptive Effects : In animal models, compounds similar to this structure have shown promise in reducing pain responses, suggesting potential applications in pain management therapies.

- Antitumor Activity : Some derivatives have been evaluated for their antitumor properties, demonstrating cytotoxic effects on cancer cell lines. Further research is needed to determine the specific pathways involved.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antinociceptive effects | Demonstrated significant pain relief in rodent models compared to control groups. |

| Study 2 | Assess cytotoxicity against cancer cell lines | Showed IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer cells. |

Research Findings

Research indicates that (R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid may exhibit a range of biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.